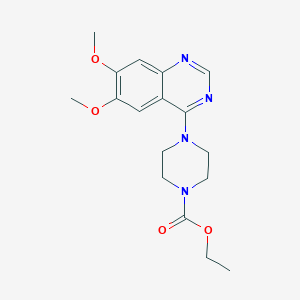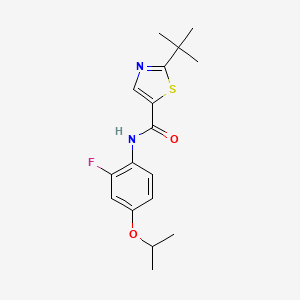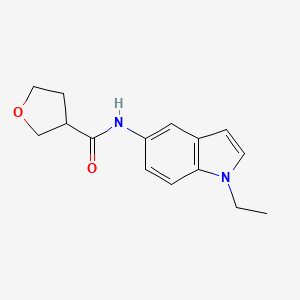![molecular formula C13H15N3O3S B7543011 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide selectively inhibits protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide inhibits the phosphorylation of several proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In addition, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to induce autophagy, a cellular process that promotes the degradation of damaged proteins and organelles. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which reduces the potential for off-target effects. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo. Additionally, the high selectivity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may limit its potential use in combination therapies.
将来の方向性
There are several future directions for research on 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Additionally, research is needed to determine the optimal dosing and administration of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide for different diseases. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may also have potential applications in combination therapies with other drugs or in combination with radiation therapy. Finally, research is needed to further understand the mechanisms of action of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide and its potential effects on other cellular processes.
合成法
The synthesis of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide involves the reaction of 4-aminobutylglyoxaline with 3-cyanothiophene-2-carboxylic acid and subsequent amidation with N-methyl-1,3-propanediamine. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to achieve high yield and purity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide.
科学的研究の応用
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to inhibit the replication of several viruses, including HIV and HCV.
特性
IUPAC Name |
4-[[(3-cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c14-7-9-1-6-20-10(9)11(17)16-8-13(12(15)18)2-4-19-5-3-13/h1,6H,2-5,8H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSNMAKWTBRGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CS2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)
